3-Iodo-L-tyrosine
Overview
Description
3-Iodo-L-tyrosine is a monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group . It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor, and a mouse metabolite . It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid, and a monoiodotyrosine .
Synthesis Analysis
This compound has been used as an inhibitor for tyrosine hydroxylase enzyme in Drosophila and silkworm pupae . The synthesis of 3,5-diiodo-L-tyrosine was prepared via iodization of iodine monochloride . An improved synthetic procedure for L-3-iodo-α-methyl tyrosine suitable for electrophilic iodination using KI and KIO3 has been described .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula IC6H3-4-(OH)CH2CH(NH2)CO2H . Its molecular weight is 307.09 g/mol .Chemical Reactions Analysis
This compound inhibits tyrosine hydroxylase that catalyzes levodopa (L-DOPA) formation from tyrosine . Iodotyrosine deiodinase enzyme deficiency leads to elevated levels of 3-IY in serum and urine in severe hypothyroidism and goiter .Scientific Research Applications
Diagnostic Evaluation and Therapy Planning for Brain Tumors : 3-[(123)I]Iodo-alpha-methyl-L-tyrosine (IMT) exhibits high uptake in brain tumors, especially cerebral gliomas, making it valuable for diagnostic evaluation and therapy planning in nuclear medicine (Langen, Pauleit, & Coenen, 2002).
Protein Incorporation in Eukaryotic Translation Systems : Engineered Escherichia coli tyrosyl–tRNA synthetase (TyrRS) has been adapted to recognize 3-iodo-L-tyrosine for site-specific incorporation into proteins in eukaryotic translation systems. This allows for precise protein modification and study (Kiga et al., 2002).
Structural Basis of Nonnatural Amino Acid Recognition : The structural basis for the recognition of this compound by an engineered aminoacyl-tRNA synthetase has been explored, providing insights into genetic code expansion and protein engineering (Kobayashi et al., 2005).
Single-Wavelength Anomalous Dispersion Phasing in Protein Crystallography : this compound has been used in Escherichia coli cell-based systems for structure determination in protein crystallography, leveraging the strong iodine signal for SAD phasing (Sakamoto et al., 2009).
Amino Acid Transport in Brain Tumors : 3[(123)I]iodo-alpha-methyl-L-tyrosine (IMT) is predominantly transported by amino acid transport system L in brain tumors, and its transport is correlated with 4F2 antigen expression, providing insights into tumor biology and diagnostics (Langen et al., 2001).
Automated Synthesis for SPECT Imaging : Development of an automated synthesis module for L-3-[123I]iodo-alpha-methyl tyrosine (IMT) has been explored, enhancing the production process for this radiopharmaceutical used in SPECT imaging of tumors (Luurtsema et al., 2001).
Incorporation into Proteins in Mammalian Cells : A system was developed for the incorporation of this compound into proteins in mammalian cells, expanding the possibilities for protein engineering and functional studies in cellular biology (Sakamoto et al., 2002).
Potential Parkinson-Like Features in Experimental Approaches : High concentrations of this compound can induce Parkinson-like features in experimental approaches, offering a model for studying Parkinson's disease (Fernández-Espejo & Bis-Humbert, 2018).
Mechanism of Action
Target of Action
The primary target of 3-Iodo-L-tyrosine is Tyrosine–tRNA ligase . This enzyme catalyzes the attachment of tyrosine to tRNA(Tyr) in a two-step reaction .
Mode of Action
This compound inhibits the enzyme tyrosine hydroxylase . This enzyme catalyzes the conversion of tyrosine to levodopa (L-DOPA), a precursor of dopamine . By inhibiting this enzyme, this compound reduces the formation of L-DOPA from tyrosine .
Biochemical Pathways
The inhibition of tyrosine hydroxylase by this compound affects the dopamine synthesis pathway . This results in decreased levels of dopamine, a neurotransmitter involved in various functions including mood regulation and reward-motivated behavior . Additionally, this compound is involved in the Thyroid Hormone Synthesis metabolic pathway .
Result of Action
The inhibition of tyrosine hydroxylase by this compound leads to decreased dopamine levels . This can have various effects depending on the context, such as altered mood or behavior . In cases of iodotyrosine deiodinase enzyme deficiency, elevated levels of this compound can be observed in serum and urine, leading to severe hypothyroidism and goiter .
Safety and Hazards
When handling 3-Iodo-L-tyrosine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Biochemical Analysis
Biochemical Properties
3-Iodo-L-tyrosine is a potent inhibitor of tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to L-DOPA . This inhibition is significant as L-DOPA is a precursor to neurotransmitters like dopamine, norepinephrine, and epinephrine. Therefore, this compound can influence the levels of these neurotransmitters in the body .
Cellular Effects
In cellular contexts, this compound has been shown to affect dopamine synthesis. For instance, in Drosophila melanogaster, it has been observed that this compound inhibits dopamine synthesis, leading to decreased dopamine levels . This can have significant effects on various cellular processes, including cell signaling pathways and gene expression, given the role of dopamine as a neurotransmitter .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with the enzyme tyrosine hydroxylase. By inhibiting this enzyme, this compound prevents the conversion of tyrosine to L-DOPA, thereby influencing the synthesis of dopamine . This can lead to changes in gene expression related to dopamine signaling pathways.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in studies with Drosophila melanogaster, it was observed that the dopamine levels were altered in flies that were fed this compound for 24 hours . This suggests that the impact of this compound on dopamine synthesis and, consequently, on cellular function, can vary with time.
Metabolic Pathways
This compound is involved in the metabolic pathway of thyroid hormone synthesis. It is an intermediate in the iodination of tyrosine, a process that ultimately leads to the formation of thyroid hormones . The enzymes involved in this pathway include iodotyrosine deiodinase, which is responsible for the deiodination of iodotyrosines like this compound .
Subcellular Localization
Given its role in inhibiting tyrosine hydroxylase, an enzyme found in the cytosol, it is likely that this compound also localizes to the cytosol
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZMGFTRHFAAM-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075353 | |
Record name | 3-Iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iodotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3 mg/mL | |
Record name | Iodotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-78-0, 3078-39-5 | |
Record name | 3-Iodo-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Iodotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070780 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosine, 3-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003078395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Iodo-Tyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3-Iodo-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodo-L-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-IODOTYROSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRQ98U4U27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iodotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
205 °C | |
Record name | 3-Iodo-Tyrosine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodotyrosine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000021 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Iodo-L-tyrosine exerts its effects primarily through its interaction with tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a precursor to dopamine. This compound acts as an inhibitor of tyrosine hydroxylase, effectively reducing dopamine synthesis. [, , ]
A: Inhibition of tyrosine hydroxylase by this compound leads to a decrease in dopamine levels. [, ] This reduction in dopamine signaling can affect a variety of physiological processes, including prolactin secretion, locomotor activity, and metabolic rate. [, , , ] For example, this compound administration has been shown to increase prolactin levels in rats and humans. [, ]
ANone:
A: this compound is a relatively stable compound. It can be complexed with 9-borabicyclo[3.3.1]nonane (9-BBN) to form a stable substrate suitable for palladium-catalyzed coupling reactions. This complex exhibits stability in various solvents and under silica gel chromatography conditions. []
A: this compound itself doesn't possess inherent catalytic properties. It's primarily recognized as a substrate analog and inhibitor for tyrosine hydroxylase. [, , ]
A: Research shows that this compound can serve as a starting material for the synthesis of other compounds, such as selectively protected L-DOPA derivatives. This is achieved through palladium-catalyzed hydroformylation, followed by protection and oxidation steps. [, ]
A: While the provided research papers primarily focus on experimental approaches, the structural information obtained from studies like X-ray crystallography can be used for computational modeling and simulations to further understand the interactions of this compound with its target proteins. [, ]
A: The iodine atom at the 3-position of the tyrosine ring plays a crucial role in the interaction of this compound with its target enzyme, tyrosine hydroxylase. This bulky substituent likely contributes to the inhibitory activity of the compound. [, ]
A: Modifications to the 3-iodo group could alter the binding affinity and inhibitory potency of the compound. For instance, replacing the iodine with smaller substituents might decrease its inhibitory activity, while larger hydrophobic groups might enhance it. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.